![molecular formula C15H21ClOSi B14877216 [3-(4-Chloro-3-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14877216.png)
[3-(4-Chloro-3-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-Chloro-3-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: is an organosilicon compound with a unique structure that combines a chlorinated aromatic ring with a trimethylsilyl-protected alkyne
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Chloro-3-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves the reaction of 4-chloro-3-methylphenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne moiety, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction of the alkyne group can yield alkenes or alkanes, depending on the reagents and conditions used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or ozone in the presence of a solvent like acetone.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nitrating mixture (sulfuric acid and nitric acid) for nitration, or bromine in the presence of a catalyst for halogenation.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules, particularly in the field of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The trimethylsilyl-protected alkyne group can be used in click chemistry for bioconjugation applications, allowing the attachment of biomolecules to various surfaces or other molecules.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Materials Science: The compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or improved mechanical strength.
Mechanism of Action
The mechanism of action of [3-(4-Chloro-3-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane involves its interaction with specific molecular targets. The trimethylsilyl-protected alkyne group can undergo click chemistry reactions, forming stable triazole linkages. This property is exploited in various applications, including drug development and materials science. The aromatic ring’s chlorinated and methylated substituents can also interact with biological targets, potentially inhibiting or modulating enzyme activity.
Comparison with Similar Compounds
- [3-(4-Chloro-3-methyl-phenyl)-1-propyn-1-yl]-trimethyl-silane
- [3-(4-Chloro-3-methyl-phenyl)-1-butyn-1-yl]-trimethyl-silane
Comparison:
- Structural Differences: The primary difference lies in the length of the alkyne chain. The presence of additional carbon atoms can influence the compound’s reactivity and physical properties.
- Reactivity: The longer alkyne chains may exhibit different reactivity patterns, particularly in substitution and reduction reactions.
- Applications: While all these compounds can be used in similar applications, the specific properties of each compound may make them more suitable for certain applications. For example, longer alkyne chains may provide better flexibility in materials science applications.
Properties
Molecular Formula |
C15H21ClOSi |
|---|---|
Molecular Weight |
280.86 g/mol |
IUPAC Name |
[4-(4-chloro-3-methylphenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C15H21ClOSi/c1-12-11-13(7-8-14(12)16)9-10-15(2,3)17-18(4,5)6/h7-8,11H,1-6H3 |
InChI Key |
MKBPJZDKJATSPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C#CC(C)(C)O[Si](C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


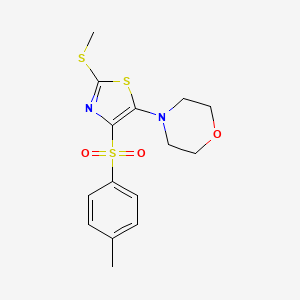
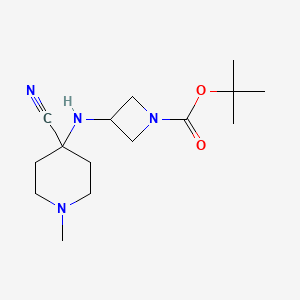
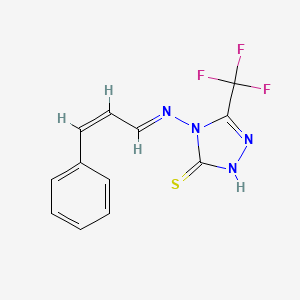

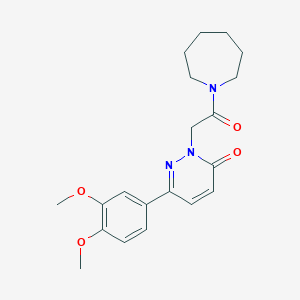
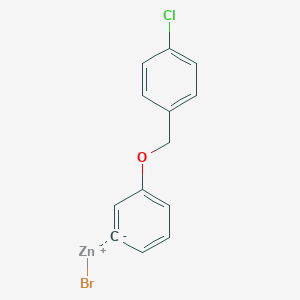
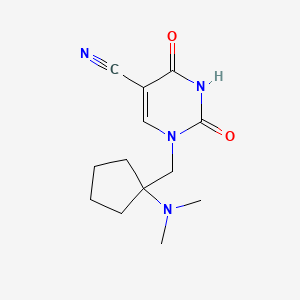
![2-Azaspiro[5.5]undecane-1,7-dione](/img/structure/B14877178.png)
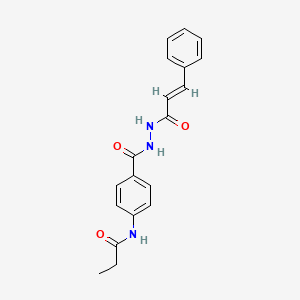
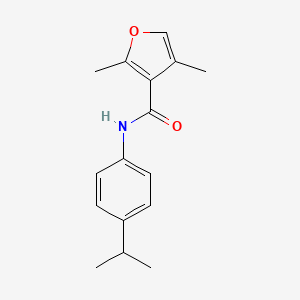

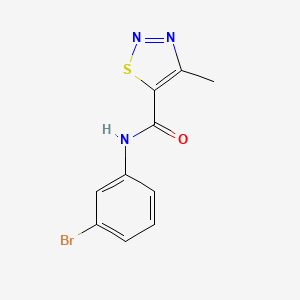
![2-((6-(dimethylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B14877203.png)
![6-Isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B14877208.png)
